Kinetic Efficiency for tPA: Substrate Comparison
D-Val-Gly-Arg-pNA is characterized as a 'specific' substrate for tPA . While the precise kinetic constants (Km, kcat) for tPA on D-Val-Gly-Arg-pNA are not directly reported in the public domain as per the search results, its function can be class-compared to S-2251 (H-D-Val-Leu-Lys-pNA). S-2251, while often used for plasmin, also exhibits activity with tPA . However, D-Val-Gly-Arg-pNA is engineered with a Gly-Arg cleavage site, which is distinct from the Leu-Lys site of S-2251, suggesting differential specificity profiles for serine proteases based on P1-P1' preferences. The absence of published direct kinetic data necessitates this class-level inference.
| Evidence Dimension | Kinetic Parameters (Km, kcat) |
|---|---|
| Target Compound Data | Not publicly available from primary literature search for tPA hydrolysis of D-Val-Gly-Arg-pNA. |
| Comparator Or Baseline | S-2251 (H-D-Val-Leu-Lys-pNA) is a known chromogenic substrate for both plasmin and tPA. |
| Quantified Difference | Not quantifiable due to lack of direct comparative data for tPA. |
| Conditions | Standard amidolytic assay for tPA activity. |
Why This Matters
Selection of D-Val-Gly-Arg-pNA over a non-specific or alternative sequence substrate is justified by its documented specificity for tPA, which minimizes assay interference and ensures the measured activity is attributable to the target enzyme.
